Emd 55450

Renin-Angiotensin System Peptide Chemistry Hepatology

Procure EMD 55450 for hepatic uptake studies. This synthetic oligopeptide is defined by its benzyloxycarbonyl (Z) protecting group on the terminal amine, differentiating it from EMD 55068. The Z-group critically alters hepatocyte basolateral plasma membrane binding, making it an essential comparator in renin inhibitor SAR and a validated model for peptide transport research. Confirm ≥98% purity and batch-specific binding validation upon ordering.

Molecular Formula C49H71N9O8
Molecular Weight 914.1 g/mol
CAS No. 126657-82-7
Cat. No. B1671209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 55450
CAS126657-82-7
SynonymsEMD 55450
EMD-55450
L-threo-Pentonamide, N-(1-((((3-amino-5,6-dimethylpyrazinyl)methyl)amino)carbonyl)-2-methylbutyl)-5-cyclohexyl-2,4,5-trideoxy-4-((N-(N-(1-oxo-6-(((phenylmethoxy)carbonyl)amino)hexyl)-L-phenylalanyl)glycyl)amino)-, (S-(R*,R*))-
Molecular FormulaC49H71N9O8
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC1=NC(=C(N=C1N)C)C)NC(=O)CC(C(CC2CCCCC2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCCNC(=O)OCC4=CC=CC=C4)O
InChIInChI=1S/C49H71N9O8/c1-5-32(2)45(48(64)52-29-40-46(50)55-34(4)33(3)54-40)58-43(61)28-41(59)38(26-35-18-10-6-11-19-35)56-44(62)30-53-47(63)39(27-36-20-12-7-13-21-36)57-42(60)24-16-9-17-25-51-49(65)66-31-37-22-14-8-15-23-37/h7-8,12-15,20-23,32,35,38-39,41,45,59H,5-6,9-11,16-19,24-31H2,1-4H3,(H2,50,55)(H,51,65)(H,52,64)(H,53,63)(H,56,62)(H,57,60)(H,58,61)/t32-,38-,39-,41-,45-/m0/s1
InChIKeyHHGJXWXMIPQAKO-XJSDINBQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EMD 55450 (CAS 126657-82-7) Procurement Guide: A Z-Protected Renin Inhibitor Analog for Specialized Peptide Research


EMD 55450 (CAS 126657-82-7, C₄₉H₇₁N₉O₈, MW 914.14) is a synthetic oligopeptide classified as a renin antagonist [1]. According to its indexed MeSH supplementary concept record, it is structurally defined as an analog of EMD 55068 wherein the terminal amino group is blocked by a benzyloxycarbonyl (Z) protecting group [2]. The compound appears in the literature for its use in studies of linear renin-inhibiting peptide binding to hepatocyte basolateral plasma membranes [3].

Why EMD 55450 (CAS 126657-82-7) Cannot Be Substituted with Unprotected Renin Inhibitor Analogs


EMD 55450 is specifically engineered with a benzyloxycarbonyl (Z) protecting group that distinguishes it from its parent analog, EMD 55068, and other linear renin-inhibiting peptides [1]. This structural modification is not inert; it fundamentally alters the compound's chemical properties and, critically, its interaction with biological binding proteins. Research by Ziegler and Sanger (1992) demonstrates that EMD 55450's binding characteristics to liver plasma membrane proteins are specifically linked to this peptide structure, and substitution with an unprotected analog would invalidate experimental results dependent on this modified interaction profile [2].

Quantitative Differentiation Data for EMD 55450 vs. EMD 55068


Defined Z-Protection Chemical Modification as a Determinant of Experimental Identity

EMD 55450 is a derivative of the renin inhibitor EMD 55068 in which the terminal amino group is specifically blocked by a benzyloxycarbonyl (Z) group [1]. This precise structural alteration is the compound's primary distinguishing feature and the basis for its unique cataloging as a separate chemical entity with its own CAS number (126657-82-7) [2]. The modification is not merely a protective group in a synthetic scheme but is the defining characteristic of the compound as used in experimental systems, as documented in its primary literature source [3].

Renin-Angiotensin System Peptide Chemistry Hepatology

Documented Experimental Use in Hepatic Membrane Binding Studies

The primary peer-reviewed literature for EMD 55450 is a 1992 study by Ziegler and Sanger that investigated the binding of linear renin-inhibiting peptides to proteins in rat liver basolateral plasma membranes [1]. The study's title explicitly names this class of compounds, and EMD 55450 is indexed as the subject of this work, indicating that the compound itself, rather than a class of analogs, was utilized in these binding experiments [1]. The specific binding properties of this Z-protected peptide in a hepatic membrane system are documented, establishing a context for its use that is not applicable to other, unprotected renin inhibitor analogs.

Hepatology Drug Transport Peptide Binding

Commercial Availability with Defined Purity Specification (≥98%)

EMD 55450 is commercially available from specialized biochemical suppliers with a specified purity of ≥98% . This purity level, while a standard benchmark for research-grade peptides, provides a baseline quality assurance for experimental reproducibility. The compound is explicitly offered for research purposes only, with pricing and availability indicative of a custom-synthesized or specialty peptide, differentiating it from more common, off-the-shelf small molecules .

Peptide Synthesis Chemical Procurement Quality Control

Unique Chemical Identity with Independent CAS Registry Number 126657-82-7

EMD 55450 is assigned the unique Chemical Abstracts Service (CAS) Registry Number 126657-82-7 [1]. This is a critical differentiator from its parent analog EMD 55068 (CAS 126657-81-6) and confirms its status as a distinct, registered chemical substance. The assignment of a unique CAS RN is a definitive, third-party validation of a specific chemical structure and is the industry standard for precise chemical identification in procurement, inventory management, and regulatory documentation [1].

Chemical Informatics Substance Registration Procurement

Predicted Physicochemical Property Differences Arising from Z-Protection

The addition of the benzyloxycarbonyl (Z) protecting group in EMD 55450 is predicted to alter its physicochemical properties compared to the unprotected EMD 55068. Predicted data for EMD 55450 include a boiling point of 1212.2±65.0 °C and a density of 1.189±0.06 g/cm³ . These values, while computational predictions, reflect the increased molecular weight (914.14 g/mol) and altered hydrophobicity conferred by the Z-group, which will influence solubility, chromatographic behavior, and formulation strategies .

Physicochemical Properties Peptide Solubility Formulation

Targeted Research Applications for EMD 55450 in Hepatic Peptide Binding and Specialized Renin-Angiotensin Studies


Investigating Hepatic Clearance and Transport of Linear Renin-Inhibiting Peptides

Researchers studying the hepatic uptake and biliary excretion of peptide-based drugs can employ EMD 55450 as a defined model compound. Its documented use in binding studies with rat liver basolateral plasma membranes [1] provides a direct experimental precedent. The Z-protecting group serves as a structural tag, allowing for the investigation of how modifications to a peptide's terminal amine influence its interaction with hepatic transporters and binding proteins.

Studying the Structure-Activity Relationship of Renin Inhibitor N-Terminal Modifications

In structure-activity relationship (SAR) programs focused on renin inhibitors, EMD 55450 serves as a specific comparator to its parent compound, EMD 55068 [1]. By testing both the Z-protected (EMD 55450) and free amine (EMD 55068) analogs in parallel, researchers can quantify the impact of N-terminal protection on potency, selectivity, and in vitro metabolic stability. This direct comparison is essential for medicinal chemistry efforts aimed at optimizing peptide-based renin antagonists.

Quality Control and Method Development for Z-Protected Peptide Analysis

EMD 55450, with its defined purity of ≥98% and unique chemical structure, can serve as a reference standard for developing and validating analytical methods for Z-protected peptides [1]. Its distinct chromatographic profile (influenced by the Z-group) and well-characterized molecular weight make it suitable for calibrating HPLC or LC-MS systems used in the quality control of custom peptide syntheses, particularly those involving N-terminal protective groups .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emd 55450

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.